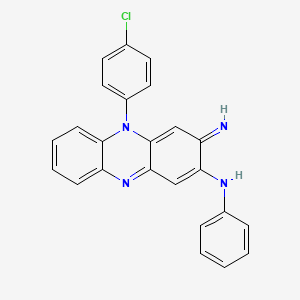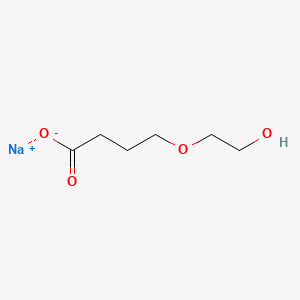
Sodium 4-(2-hydroxyethoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(2-hydroxyethoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sodium ion and a 4-(2-hydroxyethoxy)butanoate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(2-hydroxyethoxy)butanoate typically involves the esterification of 4-(2-hydroxyethoxy)butanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
4-(2-hydroxyethoxy)butanoic acid+NaOH→Sodium 4-(2-hydroxyethoxy)butanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(2-hydroxyethoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of sodium 4-(2-hydroxyethoxy)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-(2-hydroxyethoxy)butanoate can be compared with other similar compounds, such as:
Sodium butanoate: Lacks the hydroxyethoxy group, resulting in different chemical properties and applications.
Sodium 4-hydroxybutanoate: Contains a hydroxyl group directly attached to the butanoate chain, leading to different reactivity and biological effects.
Uniqueness: The presence of the 2-hydroxyethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
854852-15-6 |
|---|---|
Molekularformel |
C6H11NaO4 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
sodium;4-(2-hydroxyethoxy)butanoate |
InChI |
InChI=1S/C6H12O4.Na/c7-3-5-10-4-1-2-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
MGFBPNKTYSSDOE-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(=O)[O-])COCCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




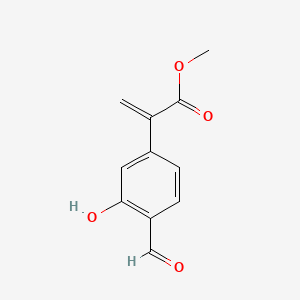
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)

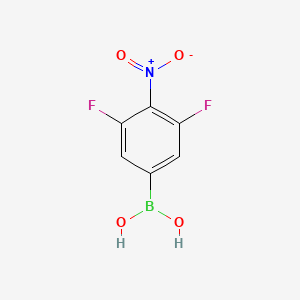
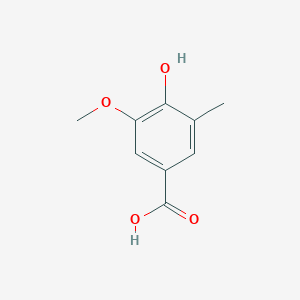
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)

